molecular formula C12H12N2O B11898602 2-Ethoxy-6-phenylpyrazine CAS No. 1333222-36-8

2-Ethoxy-6-phenylpyrazine

Cat. No.: B11898602
CAS No.: 1333222-36-8
M. Wt: 200.24 g/mol
InChI Key: ZBNHBGIRDDYRCK-UHFFFAOYSA-N
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Description

2-Ethoxy-6-phenylpyrazine: is an organic compound with the molecular formula C12H12N2O . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-phenylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-phenylpyrazine with ethanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-phenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Ethoxy-6-phenylpyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. It is evaluated for its efficacy against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. It is also utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-phenylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methoxy-6-phenylpyrazine
  • 2-Ethoxy-5-phenylpyrazine
  • 2-Ethoxy-6-methylpyrazine

Comparison: 2-Ethoxy-6-phenylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the ethoxy group at the 2-position and the phenyl group at the 6-position can influence its binding affinity to molecular targets and its overall stability .

Properties

CAS No.

1333222-36-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-ethoxy-6-phenylpyrazine

InChI

InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

ZBNHBGIRDDYRCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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